molecular formula C16H14N2O B11863094 4-Amino-7-methoxy-2-phenylquinoline CAS No. 1026660-14-9

4-Amino-7-methoxy-2-phenylquinoline

Cat. No.: B11863094
CAS No.: 1026660-14-9
M. Wt: 250.29 g/mol
InChI Key: LAPJRWLBYDDFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-methoxy-2-phenylquinoline (CAS 1026660-14-9) is a specialized 2-aminoquinoline derivative with molecular formula C₁₆H₁₄N₂O and a molecular weight of 250.3 g/mol. This compound is a key scaffold in medicinal chemistry research, particularly in the development of inhibitors for neuronal nitric oxide synthase (nNOS). nNOS is an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, making its selective inhibition a valuable therapeutic strategy . Compounds based on the 2-aminoquinoline structure, like this one, are investigated as potent and selective nNOS inhibitors, with some analogues demonstrating up to nearly 900-fold selectivity for human nNOS over other isoforms, which is crucial for avoiding cardiovascular side effects . The quinoline core is also a privileged structure in oncology research. Quinoline derivatives are extensively studied for their broad spectrum of anticancer activities, functioning through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . Specific 4-anilino-2-phenylquinoline derivatives have shown significant antiproliferative activity against diverse panels of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer . This makes this compound a versatile precursor for synthesizing novel candidates for evaluating cytotoxic potency and mechanism of action . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1026660-14-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

7-methoxy-2-phenylquinolin-4-amine

InChI

InChI=1S/C16H14N2O/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

LAPJRWLBYDDFAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N

Origin of Product

United States

Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govfrontiersin.org Its structural versatility and ability to interact with various biological targets have led to its incorporation into a multitude of approved drugs and clinical candidates. tandfonline.comusc.edu The inherent properties of the quinoline ring allow for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. frontiersin.org

Quinoline derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov This broad spectrum of activity underscores the scaffold's importance in drug discovery and development. nih.gov The ability of the quinoline nucleus to serve as a foundation for diverse chemical modifications has allowed researchers to design compounds with improved therapeutic efficacy and target selectivity. usc.edunih.gov

Structural Characteristics of the 4 Amino 7 Methoxy 2 Phenylquinoline Motif

The compound 4-Amino-7-methoxy-2-phenylquinoline possesses a unique combination of functional groups that contribute to its chemical properties and potential biological activity. Its molecular formula is C16H14N2O. nih.gov

Key structural features include:

The Quinoline (B57606) Core: Provides the fundamental bicyclic aromatic framework.

A 4-Amino Group: The amino group at position 4 is a critical feature of many biologically active quinolines, particularly in the context of antimalarial drugs. nih.govresearchgate.net This group can act as a hydrogen bond donor and can be protonated, influencing the molecule's solubility and interaction with biological targets. researchgate.net

A 7-Methoxy Group: The methoxy (B1213986) group at position 7 is an electron-donating group, which can influence the electron density of the quinoline ring system and thereby affect its reactivity and binding characteristics. The position and nature of substituents like the methoxy group can significantly impact the antimalarial activity of 4-aminoquinoline (B48711) derivatives. acs.org

A 2-Phenyl Group: The presence of a phenyl ring at position 2 adds a significant hydrophobic character to the molecule and can engage in π-π stacking interactions with biological targets.

These structural elements collectively define the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions, which are all crucial determinants of its biological function.

Computational and Theoretical Investigations of 4 Amino 7 Methoxy 2 Phenylquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the electronic structure and predict various chemical and physical properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized geometries, vibrational frequencies, and electronic properties.

For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are performed to obtain optimized molecular structures, including bond lengths and angles. dntb.gov.uamdpi.com These calculations are crucial for understanding the molecule's stability and reactivity. For instance, studies on similar quinoline structures have used DFT to analyze vibrational spectra (FTIR and FT-Raman), which helps in the assignment of fundamental vibrational modes. dntb.gov.uanih.gov

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a key aspect of DFT studies. dntb.gov.uascirp.org The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations help in understanding the charge transfer interactions occurring within the molecule. scirp.org

Table 1: Representative DFT-Calculated Properties for Quinoline-like Structures

PropertyDescriptionTypical Application
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides foundational data on bond lengths and angles. mdpi.com
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.Predicts sites susceptible to electrophilic attack. dntb.gov.ua
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.Predicts sites susceptible to nucleophilic attack. dntb.gov.ua
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability. scirp.org
Vibrational Frequencies Theoretical prediction of the frequencies of molecular vibrations.Aids in the interpretation of experimental IR and Raman spectra. nih.gov

This table represents typical data obtained from DFT studies on quinoline derivatives; specific values for 4-Amino-7-methoxy-2-phenylquinoline would require a dedicated computational study.

Outer Valence Green's Function (OVGF) Methodologies

The Outer Valence Green's Function (OVGF) method is a higher-level quantum chemical calculation used to accurately predict the ionization potentials (IPs) of molecules, which can be compared with experimental data from techniques like ultraviolet photoelectron spectroscopy (UPS). researchgate.net This method provides a more detailed picture of the electronic structure than simpler approximations. auburn.edu

OVGF calculations are particularly useful for analyzing the electronic structure of the outer valence region, which is crucial for chemical bonding and reactivity. researchgate.net The method calculates the poles of the one-particle Green's function, which correspond to the electron detachment or attachment energies. A key parameter in OVGF output is the pole strength (PS), which indicates the validity of the single-particle picture of ionization. auburn.edu A PS value close to unity (typically >0.85) suggests that the Koopmans' theorem provides a good qualitative description, and the OVGF result is reliable. auburn.edu

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. frontiersin.orgresearchgate.net

For quinoline derivatives, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes or as antagonists for receptors. nih.govfrontiersin.org In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy.

These simulations can reveal key interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often a major driving force for binding.

π-π stacking: Interactions between aromatic rings. frontiersin.org

Electrostatic interactions: Attraction or repulsion between charged groups.

For example, studies on similar 4-aminoquinoline (B48711) and 4-anilinoquinoline structures have identified their potential to bind to targets like topoisomerase I or protein kinases, with docking simulations clarifying the specific amino acid residues involved in the binding. nih.govnih.gov The results of these simulations are essential for structure-activity relationship (SAR) studies, guiding the modification of the ligand to improve its binding characteristics. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand-Protein Complex

ParameterDescriptionSignificance
Binding Affinity (kcal/mol) The estimated free energy of binding between the ligand and the protein.A more negative value indicates a stronger, more favorable interaction.
Interacting Residues The specific amino acids in the protein's active site that form contacts with the ligand.Identifies the key components of the binding site responsible for holding the ligand.
Hydrogen Bonds The number and type of hydrogen bonds formed between the ligand and protein.Highlights critical interactions that provide specificity to the binding.
Hydrophobic Interactions Contacts between nonpolar regions of the ligand and protein.Shows the contribution of the hydrophobic effect to the binding stability.

This table provides a template for data typically generated in a molecular docking study. The specific values and residues would depend on the protein target selected for this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the binding interaction that is not available from static docking poses. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked system in a simulated physiological environment (e.g., a box of water molecules with ions) and calculating the atomic trajectories over a period, typically nanoseconds. nih.govnih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable, converging RMSD plot suggests the complex is structurally stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can highlight flexible regions of the protein or ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most persistent.

These simulations provide a more rigorous assessment of the binding stability and can reveal conformational changes in the protein or ligand upon binding. nih.gov A stable complex in an MD simulation lends greater confidence to the binding mode predicted by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. neliti.comresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. doi.org

A QSAR study on a series of quinoline derivatives, including this compound, would involve several steps:

Data Set Collection: A set of quinoline analogs with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. neliti.com

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the series. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build an equation correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. pensoft.net

Successful QSAR models for quinoline derivatives have shown that properties like lipophilicity (cLogP), electronic parameters, and steric descriptors can be crucial for their activity. neliti.com The resulting model can then be used to predict the activity of this compound and to design new derivatives with potentially enhanced potency. researchgate.net

Table 3: Key Components of a QSAR Model

ComponentDescriptionExample
Dependent Variable The biological activity being modeled.Log(1/IC₅₀)
Independent Variables The molecular descriptors used in the equation.cLogP, Molar Refractivity, Dipole Moment. pensoft.net
Statistical Parameters Measures of the model's quality and predictive power.r² (coefficient of determination), q² (cross-validated r²). neliti.com
QSAR Equation The mathematical formula that relates the descriptors to the activity.Activity = a(Descriptor 1) + b(Descriptor 2) + c pensoft.net

This table outlines the fundamental elements of a QSAR study. The specific descriptors and statistical values would be unique to the dataset and biological activity being investigated.

Pharmacological Investigations and Molecular Mechanisms of 4 Amino 7 Methoxy 2 Phenylquinoline Derivatives

Anticancer Activity and Associated Cellular Pathways

The anticancer properties of 4-Amino-7-methoxy-2-phenylquinoline derivatives are attributed to their ability to modulate multiple cellular processes involved in cancer progression. These include the inhibition of critical enzymes, interference with cellular division, and the induction of programmed cell death.

Inhibition of Protein Kinases (e.g., Tyrosine Kinases like EGFR, VEGFR, c-Met, AURKA/B; Cyclin-Dependent Kinases; Pim Kinases; MAP Kinases)

Derivatives of the parent quinoline (B57606) structure have been extensively developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Tyrosine Kinases (EGFR, VEGFR, c-Met): A number of quinoline and quinazoline (B50416) derivatives have been designed to target key receptor tyrosine kinases. For instance, 4-anilinoquinazoline (B1210976) derivatives were developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers like non-small cell lung cancer (NSCLC). nih.govfrontiersin.orgmdpi.com Some of these compounds have shown inhibitory activity comparable to or better than existing drugs like gefitinib (B1684475) and erlotinib. nih.govfrontiersin.org

Dual inhibitors targeting both EGFR and other kinases like c-Met have also been synthesized. nih.gov The c-Met receptor's aberrant expression is a known resistance factor to EGFR-targeted therapies. nih.gov One such derivative, TS-41, a 4-(2-fluorophenoxy)-7-methoxyquinazoline compound, demonstrated potent inhibition of both EGFRL858R (IC50 = 68.1 nM) and c-Met (IC50 = 0.26 nM) kinases. nih.gov

Furthermore, derivatives have been engineered to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), which are central to tumor angiogenesis. mdpi.comnih.govresearchgate.net A novel 4-oxyquinoline derivative, WXFL-152, was identified as a triple angiokinase inhibitor, simultaneously blocking VEGFR2, FGFRs, and PDGFRβ. nih.govresearchgate.net Another series of 6,7-dimethoxy-4-anilinoquinazoline derivatives also showed significant VEGFR-2 inhibitory activity. mdpi.com

Table 1: Selected Kinase Inhibitory Activity of Quinoline/Quinazoline Derivatives
CompoundTarget Kinase(s)IC50 ValueReference
WXFL-152VEGFR2, FGFR1, PDGFRβ9.4 nM (VEGFR2), 188.0 nM (FGFR1), 143.0 nM (PDGFRβ) nih.gov
TS-41EGFRL858R, c-Met68.1 nM (EGFRL858R), 0.26 nM (c-Met) nih.gov
Compound 44 (4-anilinoquinoline-3-carbonitrile)EGFR7.5 nM nih.gov
Compound 7i (6-arylureido-4-anilinoquinazoline)EGFR17.32 nM frontiersin.org
Methylbenzamide compound 27VEGFR-20.016 µM mdpi.com

Cyclin-Dependent Kinases (CDKs), Pim Kinases, and MAP Kinases: The cell cycle is controlled by cyclin-dependent kinases (CDKs), making them an attractive target for cancer therapy. nih.gov While direct studies on this compound derivatives as specific CDK inhibitors are limited in the provided results, the broader class of aminopyrimidine derivatives has yielded potent CDK inhibitors like R547, which inhibits CDK1, CDK2, and CDK4 in the nanomolar range. nih.gov The induction of G2/M cell cycle arrest by some quinoline derivatives suggests a potential indirect or direct effect on CDKs like CDK1. nih.govnih.gov

Similarly, Pim kinases are another family of serine/threonine kinases involved in cell survival and proliferation. Dual inhibitors targeting both Pim-1 and protein kinase CK2 have been developed from other heterocyclic scaffolds, demonstrating the viability of this approach. nih.gov The investigation into this compound derivatives for Pim kinase inhibition remains an area for further exploration.

Interference with Tubulin Polymerization and Microtubule Dynamics

Several derivatives of the quinoline and quinazoline scaffold have been identified as potent antimitotic agents that function by disrupting microtubule dynamics. nih.govnih.govnih.gov They typically bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. nih.govnih.govnih.gov This disruption of the microtubule network is critical as it forms the mitotic spindle necessary for chromosome segregation during cell division.

For example, a series of 4-phenyl-2-quinolone (4-PQ) derivatives, which mimic the structure of the natural antimitotic agent podophyllotoxin, were synthesized. nih.gov Compound 22 from this series showed excellent antiproliferative activity against COLO205 and H460 cancer cell lines with IC50 values of 0.32 µM and 0.89 µM, respectively. nih.gov Another potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 5f), was found to be a powerful inhibitor of tubulin assembly (IC50 = 0.77 µM) and strongly inhibited colchicine (B1669291) binding. nih.gov This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Quinoline/Quinazoline Derivatives
CompoundActivityIC50 / % InhibitionCell Line / AssayReference
Compound 5fTubulin Assembly Inhibition0.77 µMIn vitro assay nih.gov
Compound 5fColchicine Binding Inhibition99% at 5 µMIn vitro assay nih.gov
Compound 22 (4-PQ derivative)Antiproliferative Activity0.32 µMCOLO205 cells nih.gov
Compound 22 (4-PQ derivative)Antiproliferative Activity0.89 µMH460 cells nih.gov

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Inhibiting these enzymes leads to DNA damage and cell death, a proven strategy in cancer chemotherapy. Certain quinoline derivatives have been designed as topoisomerase I (TOP1) inhibitors. nih.govnih.gov These compounds act by stabilizing the TOP1-DNA cleavage complex (TOP1cc), which results in lethal double-strand breaks. nih.gov

A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines were developed with this mechanism in mind. nih.gov The design conserved the 6,7-dimethoxy substitution pattern found in other TOP1 poisons. nih.gov Compounds from this series, particularly 14h and 14p, exhibited moderate TOP1 inhibitory activity and potent anticancer effects, especially against melanoma cell lines. nih.gov Similarly, 4-amino-2-phenylquinazolines were designed as bioisosteres of known topoisomerase inhibitors and showed a good correlation between their cytotoxicity and their ability to inhibit TOP1. nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A common outcome of the molecular interactions described above is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. By inhibiting key survival signals or causing irreparable cellular damage, these compounds push cancer cells towards self-destruction.

Many quinoline and quinazoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netnih.govmdpi.comnih.gov For instance, the 4-phenylquinolin-2(1H)-one derivative 12e was found to induce apoptosis in HL-60 and H460 cells, which was confirmed by observing caspase-3 activation. nih.govresearchgate.net Quinazolinedione derivatives were also shown to trigger apoptosis in MCF-7 breast cancer cells through the activation of caspase-9. nih.gov

This induction of apoptosis is often preceded by cell cycle arrest. The disruption of microtubule dynamics by tubulin inhibitors logically leads to arrest in the G2/M phase of the cell cycle. nih.govnih.govnih.govresearchgate.netnih.gov FACS analysis has confirmed that compounds like 12e cause a significant accumulation of cells in the G2/M phase. nih.govresearchgate.net Other derivatives have been noted to cause arrest in the G0/G1 or S phase, indicating that the specific mechanism can vary depending on the compound's primary molecular target. mdpi.commdpi.com

Disruption of Angiogenesis and Cell Migration Pathways

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Inhibiting this process is a key therapeutic strategy. As mentioned previously, derivatives targeting VEGFRs, such as WXFL-152, directly inhibit tumor angiogenesis. nih.govresearchgate.net These compounds are often referred to as vascular-disrupting agents (VDAs) because they can shut down blood flow within solid tumors, leading to extensive cancer cell death. nih.gov

Beyond inhibiting the growth of new blood vessels, some derivatives can also impede cell migration, a critical step in tumor invasion and metastasis. The compound E7080, for example, was shown to effectively inhibit the migration and tubule formation of endothelial cells. researchgate.net

Targeting of Other Molecular Pathways (e.g., HSP90, Bcl-2 family proteins)

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins, including many of the kinases mentioned above (e.g., Her2, Akt, Raf-1). nih.govresearchgate.net Inhibiting Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack against cancer cells. Aminoquinoline derivatives have been identified as a new class of Hsp90 inhibitors. nih.govresearchgate.netnih.gov Through high-throughput screening, the aminoquinoline 7 was found to be a modest Hsp90 inhibitor, and further optimization led to analogs with low micromolar activity in both biochemical and cell-based assays. nih.gov

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancers, making them prime therapeutic targets. While direct evidence for this compound derivatives inhibiting Bcl-2 proteins was not prominent in the search results, other complex molecules have been shown to bind to the BH3 binding domain of Bcl-2 and Bcl-xL, preventing them from inhibiting apoptosis. nih.gov The downregulation of the anti-apoptotic protein Bcl-2 has been observed following treatment with other nanoparticle-based therapies, suggesting that targeting this pathway is a valid anticancer strategy that could potentially be exploited by quinoline derivatives. mdpi.com

In Vitro Cytotoxicity Profiles in Cancer Cell Lines

Derivatives of the 4-aminoquinoline (B48711) scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov Studies have focused on evaluating these compounds for their potential as anticancer agents, particularly against breast cancer.

A series of 4-aminoquinoline derivatives were synthesized and tested for their cytotoxic effects on the MCF-7 and MDA-MB468 human breast tumor cell lines. nih.gov The results indicated that all the examined compounds were quite effective on both cell lines. nih.gov Among the tested compounds, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active in the series, showing particular potency against MDA-MB-468 cells when compared to chloroquine (B1663885) and amodiaquine. nih.govnih.gov Furthermore, the compound butyl-(7-fluoro-quinolin-4-yl)-amine displayed more potent effects on MCF-7 cells than chloroquine. nih.govnih.gov

Another study synthesized 4-amino-thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One derivative, in particular, showed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. mdpi.com Similarly, morpholine-substituted quinazoline derivatives were tested against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC50 values as low as 3.15 µM against MCF-7 cells. rsc.org These findings underscore the potential of the 4-aminoquinoline core structure as a prototype for developing new classes of anticancer agents. nih.govresearchgate.net

In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives

This table summarizes the cytotoxic activity of selected 4-aminoquinoline derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineReported Activity (IC50 / GI50)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Potent activity, more so than chloroquine nih.govnih.gov
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7More potent than chloroquine nih.govnih.gov
Unnamed 4-amino-thieno[2,3-d]pyrimidine (Compound 2)MCF-70.013 µM mdpi.com
Unnamed 4-amino-thieno[2,3-d]pyrimidine (Compound 2)MDA-MB-2310.056 µM mdpi.com
Unnamed Morpholine (B109124) Quinazoline (AK-10)MCF-73.15 ± 0.23 µM rsc.org
Unnamed Morpholine Quinazoline (AK-10)A5498.55 ± 0.67 µM rsc.org
Unnamed Morpholine Quinazoline (AK-10)SHSY-5Y3.36 ± 0.29 µM rsc.org

In Vivo Preclinical Efficacy in Xenograft Models for Mechanistic Insight

The transition from in vitro activity to in vivo efficacy is a critical step in drug development. For 4-aminoquinoline derivatives, some in vivo studies have been conducted to assess their antitumor activity. A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties demonstrated antitumor activity in an HT1080 human fibrosarcoma tumor growth model in vivo, alongside favorable pharmacokinetic profiles. mdpi.com While detailed mechanistic insights from these specific xenograft models are part of ongoing research, the positive results confirm the potential of this class of compounds in a preclinical setting. In vivo analyses for antimalarial activity have also been conducted, showing suppression of parasitemia in mouse models, which, while not a cancer model, supports the bioavailability and activity of these compounds in a living system. nih.gov

Antimalarial Activity and Parasitic Target Engagement

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being the most famous example. Research into derivatives, including those of this compound, aims to overcome the widespread resistance developed by the Plasmodium falciparum parasite.

The primary mechanism of action for 4-aminoquinoline antimalarials involves disrupting the parasite's unique metabolic pathway within the host's red blood cells. During its lifecycle, the parasite digests the host's hemoglobin in its acidic food vacuole to obtain essential amino acids. nih.gov This process releases large quantities of free heme, which is toxic to the parasite. nih.gov To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystal called hemozoin, also known as β-hematin. nih.gov

4-aminoquinoline derivatives are weak bases that accumulate in the acidic environment of the parasite's food vacuole. nih.gov Here, they interfere with the detoxification process by binding to heme and inhibiting the heme polymerase enzyme, preventing the formation of hemozoin. nih.gov The resulting buildup of toxic free heme leads to membrane damage and parasite death. nih.gov Structure-activity relationship (SAR) studies have shown that the 7-chloro group and the 4-amino group are critical for this inhibitory effect on hemozoin formation. nih.gov

The emergence of chloroquine-resistant P. falciparum has been a major challenge in malaria control. This resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's food vacuole membrane. nih.gov In resistant strains, a key mutation (K76T) involving a change from a positively charged lysine (B10760008) to a neutral threonine allows the protonated form of chloroquine to be effluxed from the food vacuole, preventing it from reaching its target concentration. nih.gov

Medicinal chemistry efforts have focused on designing 4-aminoquinoline derivatives that can circumvent this resistance. nih.gov Structural modifications to the scaffold can produce analogues that are less affected by the mutated PfCRT transporter. nih.gov Furthermore, parasite resistance can also involve P-glycoprotein (P-GP) homologs, which are ATP-dependent efflux pumps. nih.gov Some compounds that inhibit P-GP have been shown to also inhibit transporters involved in resistance, highlighting the complex interplay of these proteins in drug efficacy. nih.gov

A significant goal of synthesizing new 4-aminoquinoline derivatives is to develop agents effective against drug-resistant malaria. Numerous studies have demonstrated that novel analogues retain or even exceed the potency of chloroquine against resistant parasite strains.

For instance, a panel of 4-aminoquinoline hydrazone analogues was tested against the multidrug-resistant K1 strain of P. falciparum, with IC50 values as low as 0.026 μM. nih.gov One lead compound from this series, when tested on both the resistant Dd2 strain and the sensitive 3D7 strain, showed similar activity, suggesting no cross-resistance. nih.gov Another study found that certain 4-aminoquinoline derivatives showed moderate in vitro antimalarial activity against both the chloroquine-susceptible 3D7 clone and the chloroquine-resistant Dd2 clone. bohrium.com The optimization of 2-anilino 4-amino substituted quinazolines has also led to compounds with potent activity against the multidrug-resistant W2mef strain of P. falciparum. acs.org

Activity of 4-Aminoquinoline Derivatives Against Malaria Strains

This table shows the 50% inhibitory concentration (IC50) of various derivatives against chloroquine-sensitive (CS) and chloroquine-resistant (CR) strains of P. falciparum.

Compound TypeParasite StrainResistance StatusReported IC50 (µM)Reference
4-Aminoquinoline Hydrazone (Compound 2)K1CR (Multidrug)0.026 - 0.219 (at 72h) nih.gov
4-Aminoquinoline Hydrazone (Compound 2)3D7CSSimilar to K1 nih.gov
4-Aminoquinoline Hydrazone (Compound 2)Dd2CRSimilar to K1 nih.gov
Novel Aminoquinoline Derivatives3D7CSModerate Activity bohrium.com
Novel Aminoquinoline DerivativesDd2CRModerate Activity bohrium.com
AmodiaquineHB3CS0.019
AmodiaquineK1CR0.048

Antimicrobial Activity and Bacterial/Fungal Target Identification

Beyond their roles in cancer and malaria, quinoline derivatives have been investigated for broader antimicrobial properties. A study focusing on a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides revealed significant antimicrobial activity. nih.gov These compounds were screened against a panel of Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi. nih.gov

The results showed that one compound in the series, a 2-pyrimidinyl derivative, had the highest effect on most of the tested bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. nih.gov Structure-activity relationship studies indicated that derivatives containing a terminal hydrophobic 6-membered heterocyclic ring enhanced antimicrobial activity, with 2-pyrimidinyl derivatives being more potent than 4-pyrimidinyl derivatives. nih.gov Further investigation into the mechanism suggested that the compounds may exert their effect through antibiofilm activity and by causing protein leakage from bacterial cell membranes. nih.gov This research highlights the versatility of the 7-methoxyquinoline (B23528) scaffold in developing novel agents to combat a range of pathogenic microbes.

Antiprotozoal Activities (excluding antimalarial)

Derivatives of the 4-aminoquinoline scaffold have shown promise as antiprotozoal agents, particularly against various species of Leishmania and Trypanosoma.

Leishmanicidal Activity: 4-Aminoquinolines are considered a privileged scaffold for designing leishmanicidal agents. nih.gov Their mechanism of action is often associated with the immunostimulation of the host cell. nih.gov

Trypanocidal Activity: A series of 1-phenethyl-4-aminopiperidine derivatives were screened for their in vitro activity against Trypanosoma brucei rhodesiense and Trypanosoma cruzi. nih.gov A significant number of these molecules were selectively active against the bloodstream form of T. b. rhodesiense. nih.gov Additionally, 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have demonstrated potent activity against T. brucei brucei. nih.gov

Activity against other Protozoa: Some 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net One compound, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, was particularly active against G. lamblia, while 2-amino-4-(p-bromophenyl)-oxazole showed the highest activity against T. vaginalis. researchgate.net

Compound SeriesProtozoan ParasiteActivity MetricValue Range
1-Phenethyl-4-aminopiperidine derivativesTrypanosoma brucei rhodesienseIC500.12 to 10 µM
2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthrolineTrypanosoma brucei bruceiIC50Sub-µM to µM
2-Amino-4-(p-benzoyloxyphenyl)-oxazoleGiardia lambliaIC501.17 µM
2-Amino-4-(p-bromophenyl)-oxazoleTrichomonas vaginalisIC501.89 µM

This table showcases the antiprotozoal activity of different compound series against various protozoan parasites.

Antitrypanosomal Mechanisms (e.g., Trypanosoma brucei brucei)

Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei, remains a significant health challenge in many parts of the world. nih.gov The parasite has a complex life cycle, and its bloodstream form is heavily reliant on the host's glucose for energy production through glycolysis. nih.gov This metabolic pathway is considered a prime target for the development of new antitrypanosomal drugs due to the differences between the host and parasite enzymes. nih.gov

One of the key enzymes in the trypanosomal glycolytic pathway is hexokinase (TbHK1), which catalyzes the first step of glucose metabolism. nih.gov Inhibition of TbHK1 has been shown to be trypanocidal, making it an attractive target for drug development. nih.gov Research has shown that certain quinoline derivatives can effectively inhibit this enzyme. For instance, novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated promising antitrypanosomal activity against Trypanosoma brucei rhodesiense, with some analogues exhibiting EC50 values in the sub-micromolar range. lboro.ac.uk While not direct derivatives of this compound, these findings highlight the potential of quinoline-based structures to act as potent antitrypanosomal agents. Further investigations into how specific substitutions on the quinoline ring, such as the 4-amino, 7-methoxy, and 2-phenyl groups, influence the interaction with TbHK1 and other potential targets are crucial for designing more effective therapies.

Antileishmanial Pathways

Leishmaniasis, another parasitic disease caused by protozoa of the Leishmania genus, is a major global health issue with limited treatment options. nih.govresearchgate.net The 4-aminoquinoline scaffold has been extensively studied for its antileishmanial properties. nih.gov Compounds based on this structure have shown activity against various Leishmania species, including L. donovani, L. amazonensis, and L. pifanoi. nih.govnih.gov

The mechanisms of action for these compounds are often multifaceted. One key pathway involves the disruption of the parasite's energy metabolism. researchgate.net Studies on 4-amino-7-chloroquinoline derivatives have revealed that they can induce a decrease in intracellular ATP levels, cause mitochondrial depolarization, and increase the production of reactive oxygen species (ROS). researchgate.net This leads to apoptosis-like cell death and necrosis in the parasites. researchgate.net

Furthermore, the lipophilicity and the nature of the side chain at the 4-amino position play a crucial role in the antileishmanial activity. For instance, 4-amino-2-styrylquinolines have demonstrated significant potency against L. donovani promastigotes and L. pifanoi amastigotes. nih.gov The presence of a 2-styryl group and a 4-N-alkyl chain was found to be important for their leishmanicidal properties. nih.gov While these are not exact derivatives of this compound, the structure-activity relationships observed provide valuable insights for the design of new and more effective antileishmanial agents based on the 4-aminoquinoline core.

Compound Type Target/Mechanism Effect Parasite
4-Amino-7-chloroquinoline derivativesEnergy MetabolismDecreased ATP, mitochondrial depolarization, increased ROSLeishmania infantum
4-Amino-2-styrylquinolinesNot specifiedPotent leishmanicidal activityLeishmania donovani, Leishmania pifanoi

G-Quadruplex Stabilization in Parasitic Genomes

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are involved in the regulation of various cellular processes, including gene expression and telomere maintenance. nih.gov The telomeric DNA of parasites like Plasmodium falciparum and Trypanosoma brucei contains repetitive G-rich sequences that can form G4 structures, which are distinct from those found in humans. nih.gov This difference presents a unique opportunity for the development of selective antiparasitic drugs.

Derivatives of quinoline and related heterocyclic compounds have been investigated for their ability to bind and stabilize these parasitic G4 structures. nih.govnih.gov Stabilization of G4s can interfere with DNA replication and transcription, ultimately leading to parasite death. For example, 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives have been shown to bind to the telomeric G-quadruplexes of P. falciparum and Trypanosoma. nih.gov Similarly, naphthalene (B1677914) diimide ligands have demonstrated potent antiparasitic activity against T. brucei by targeting G4s in the parasite's genome. acs.org

While direct studies on this compound and its effect on parasitic G-quadruplexes are limited, the established ability of similar heterocyclic structures to target these unique nucleic acid formations suggests a promising avenue for future research. The specific substituents on the quinoline ring could be tailored to enhance the binding affinity and selectivity for parasitic G4s over human G4s.

Antiviral Activities and Target Interaction (e.g., Dengue Virus, Avian Influenza Viruses)

The quinoline scaffold is a well-established pharmacophore in the development of antiviral agents. nih.gov Derivatives of quinoline have demonstrated activity against a range of viruses, including Dengue virus (DENV) and influenza viruses. nih.govnih.gov

In the context of Dengue virus, novel quinoline derivatives have been shown to inhibit DENV-2 in the low micromolar range. nih.gov These compounds appear to act at an early stage of the virus life cycle, reducing the intracellular production of the viral envelope glycoprotein (B1211001) and the yield of infectious virions. nih.gov The antiviral activity is dose-dependent and suggests that these molecules could be promising starting points for the development of new anti-dengue therapies. nih.gov

Virus Compound Type Target/Mechanism Effect
Dengue Virus (DENV-2)Novel quinoline derivativesEarly stage of virus life cycleReduced viral envelope glycoprotein production and infectious virion yield
Influenza VirusesIsoquinolone derivativesViral polymerase activityInhibition of viral replication

Immunomodulatory Properties

The immune system plays a critical role in controlling parasitic infections. Some 4-aminoquinoline derivatives have been shown to possess immunomodulatory properties, acting as agonists for Toll-like receptors (TLRs) such as TLR7 and TLR8. nih.gov Activation of these receptors can lead to an increase in the production of pro-inflammatory cytokines, which can help to control parasite proliferation. nih.gov

For instance, the use of immunostimulants like imiquimod (B1671794) and resiquimod, which are structurally related to the 4-aminoquinoline core, has been shown to control parasite growth in both in vitro and in vivo models of leishmaniasis. nih.gov This effect is correlated with an enhanced pro-inflammatory cytokine response. nih.gov These findings suggest that this compound derivatives could potentially modulate the host immune response to infection, in addition to their direct antiparasitic effects. Further research is needed to elucidate the specific immunomodulatory pathways affected by these compounds.

Anti-inflammatory Properties

In addition to their antimicrobial and immunomodulatory activities, quinoline derivatives have also been investigated for their anti-inflammatory properties. researchgate.netnih.govresearchgate.net Chronic inflammation is a hallmark of many diseases, and the transcription factor NF-κB is a central regulator of the inflammatory response. nih.gov

Derivatives of quinazoline, a related heterocyclic system, have been developed as selective inhibitors of NF-κB activation in macrophages. nih.gov These compounds have been shown to block the translocation of the NF-κB dimer to the nucleus, thereby inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNFα. nih.gov This suggests that the quinoline scaffold, including derivatives of this compound, could be a valuable starting point for the design of novel anti-inflammatory agents. The ability to selectively target inflammatory pathways could lead to the development of therapies with fewer side effects than current anti-inflammatory drugs. nih.gov

Structure Activity Relationship Sar Studies of 4 Amino 7 Methoxy 2 Phenylquinoline Analogues

Impact of Substitutions at the 4-Amino Position on Biological Activity

The nature of the substituent at the 4-amino position of the quinoline (B57606) ring is a critical determinant of biological activity. In the context of antimalarial 4-aminoquinolines, the side chain attached to the 4-amino group significantly influences the compound's potency. nih.gov Generally, a basic amino side chain is considered crucial for activity, playing a role in the accumulation of the drug in the acidic food vacuole of the parasite, a process known as pH trapping. researchgate.net

For instance, in a series of 4-aminoquinoline (B48711) derivatives, those with a diaminoalkane side chain, such as -HN(CH2)nNEt2, have demonstrated significant antimalarial activity. nih.gov The length of the alkyl chain between the two nitrogen atoms is a key factor, with shorter chains of two or three carbons often leading to better potency against multi-drug resistant strains compared to longer chains. nih.gov

Furthermore, modifications to the terminal amine of the side chain also modulate activity. A fixed set of substitutions on the terminal alkyl amine has been explored to interact with the quinoline nucleus and enhance antimalarial potency. nih.gov Interestingly, the introduction of a hydroxyl group on one of the ethyl groups of the terminal tertiary amine has been shown to reduce toxicity. pharmacy180.com Conversely, incorporating an aromatic ring into the side chain can lead to reduced activity. pharmacy180.com

In the realm of anticancer research, substitutions at the C4 position of the 2-arylquinoline core are also pivotal. The introduction of an alkyl amino side chain at this position is thought to project towards the major groove of the DNA-topoisomerase I complex, acting as a hydrogen bond acceptor with residues like Asn352 or Glu356. nih.gov The length of this alkyl chain and the nature of the heterocyclic amines at this position are varied to optimize anticancer and topoisomerase I inhibitory activity. nih.gov

Influence of the 7-Methoxy Group on Pharmacological Profiles

The substituent at the 7-position of the quinoline ring profoundly affects the pharmacological profile of 4-aminoquinoline analogues. The 7-methoxy group, in particular, has been a subject of investigation in the development of antimalarial agents.

Studies have shown that the nature of the substituent at the 7-position can influence the compound's activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. While a 7-chloro group is a hallmark of the potent antimalarial chloroquine (B1663885), other substitutions have been explored to overcome resistance. nih.gov

Research on a series of 7-substituted 4-aminoquinolines revealed that most 7-methoxy-4-aminoquinolines were largely inactive against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This is in contrast to 7-iodo and 7-bromo analogues, which retained activity comparable to their 7-chloro counterparts. nih.gov

The electronic properties of the substituent at the 7-position play a significant role. Electron-withdrawing groups at this position can lower the pKa of the quinoline ring nitrogen, which in turn affects the drug's accumulation in the parasite's acidic food vacuole. nih.gov While the 7-methoxy group is generally considered electron-donating, its impact on activity appears to be complex and context-dependent. In some studies of 4-aminoquinolines, electron-donating substituents at the 7-position showed slightly better activity against certain strains. nih.gov

Role of the 2-Phenyl Moiety and its Substituents in Activity and Selectivity

The 2-phenyl moiety is a crucial structural feature that significantly influences the activity and selectivity of 4-amino-7-methoxy-2-phenylquinoline analogues. In the design of anticancer agents, the presence of an aryl substituent at the C2 position of the quinoline core is anticipated to provide the necessary polycyclic structure suitable for intercalation into DNA. nih.gov

The substitution pattern on this 2-phenyl ring is a key area of exploration for modulating biological activity. In the development of topoisomerase I inhibitors, various aryl substituents are introduced at the C2 position to study the impact on anticancer and enzyme inhibitory activity. nih.gov

In the context of other biological targets, such as neuronal nitric oxide synthase (nNOS), the 2-phenyl group also plays a pivotal role. For 7-phenyl-2-aminoquinolines, which are potent and selective nNOS inhibitors, the quinoline portion mimics the substrate arginine and forms hydrogen bonds within the enzyme's active site. nih.gov Docking studies have suggested that a variety of groups can be accommodated at the 4-position of the central phenyl ring, allowing for further optimization of inhibitor binding. nih.gov

The introduction of methoxy (B1213986) groups on the 2-phenylquinoline (B181262) scaffold has also been investigated for its potential to inhibit bacterial efflux pumps, a mechanism of antimicrobial resistance. acs.org This indicates the versatility of the 2-phenylquinoline scaffold in diverse therapeutic areas, with the substituents on the phenyl ring being a key handle for tuning activity and selectivity.

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional arrangement of atoms and the stereochemistry of this compound analogues are critical factors that influence their interaction with biological targets and, consequently, their structure-activity relationships (SAR).

Conformational flexibility, particularly of the side chain at the 4-amino position, can impact the molecule's ability to adopt the optimal orientation for binding to its target. For instance, in the case of 7-phenyl-2-aminoquinolines as nNOS inhibitors, the amino group is noted to be quite flexible. nih.gov To explore the impact of this flexibility, conformationally constrained analogues, such as isoindoline (B1297411) and indanylamine derivatives, have been synthesized and evaluated. nih.gov

Stereochemistry can also play a significant role in the activity and toxicity of quinoline-based compounds. For example, the D-isomer of chloroquine is known to be less toxic than its L-isomer, highlighting the importance of stereochemical considerations in drug design. pharmacy180.com

Physicochemical Descriptors (e.g., Lipophilicity, Electronic Properties) in SAR Development

Physicochemical descriptors, such as lipophilicity and electronic properties, are fundamental to understanding and developing the structure-activity relationships (SAR) of this compound analogues. These properties govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their interaction with biological targets.

Lipophilicity, often expressed as logP or distribution coefficient (logD), is a critical parameter. In the context of antimalarial 4-aminoquinolines, lipophilicity influences the ability of the compound to cross cell membranes and accumulate in the parasite's food vacuole. The lipophilicity of the substituent at the 7-position has been shown to influence the hematin (B1673048) association constant, which is a key step in the mechanism of action of these drugs. nih.gov

Electronic properties, such as the electron-donating or electron-withdrawing nature of substituents, also play a crucial role. The electronic character of the group at the 7-position of the quinoline ring can affect the pKa of the quinoline nitrogen. nih.gov This, in turn, influences the extent of protonation and accumulation of the drug in the acidic environment of the parasite's food vacuole, a phenomenon known as "pH trapping". nih.gov For instance, electron-withdrawing groups at the 7-position lower the pKa of the quinoline nitrogen. nih.gov

The interplay between these physicochemical descriptors is complex and often requires a multi-parameter optimization approach in drug design. By systematically varying substituents and analyzing the resulting changes in activity in conjunction with these descriptors, a more rational approach to the design of potent and selective this compound analogues can be achieved.

Advanced Research Directions for 4 Amino 7 Methoxy 2 Phenylquinoline

Development of Multi-Targeting Quinoline (B57606) Derivatives

The concept of "one molecule, multiple targets" is a promising strategy in drug discovery, particularly for complex diseases like cancer. researchgate.net Developing derivatives of 4-amino-7-methoxy-2-phenylquinoline that can interact with multiple biological targets could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net

One approach involves creating hybrid molecules that combine the 4-aminoquinoline (B48711) core with other pharmacophores known to have anticancer activity. researchgate.net This strategy aims to produce compounds that can act through different mechanisms, potentially leading to synergistic effects. researchgate.net For instance, a derivative could be designed to inhibit both a specific kinase and tubulin polymerization, two distinct and critical processes in cancer cell proliferation. ekb.eg The design of such multi-targeting agents requires a deep understanding of the structure-activity relationships (SAR) of the quinoline scaffold and the pharmacophores being incorporated.

Derivative StrategyRationalePotential Advantages
Hybrid Molecules Combining the 4-aminoquinoline core with other known anticancer pharmacophores.Synergistic effects, enhanced efficacy, and reduced potential for drug resistance. researchgate.net
Dual-Target Inhibitors Designing single molecules to inhibit two distinct biological targets (e.g., a kinase and a protein involved in angiogenesis).Improved therapeutic outcome through simultaneous disruption of multiple pathological pathways.
Fragment-Based Linking Connecting fragments known to bind to different targets to the 4-aminoquinoline scaffold.Rational design of multi-target ligands with optimized binding affinities.

Exploration of Novel Biological Targets for the Quinoline Scaffold

While quinoline derivatives are known to interact with established targets like kinases and topoisomerases, the full spectrum of their biological interactions remains an active area of research. researchgate.netekb.eg Identifying novel biological targets for the this compound scaffold could unveil new therapeutic applications and mechanisms of action.

Recent studies have highlighted the potential for 4-aminoquinoline derivatives to act as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in immune signaling. nih.gov This suggests a potential role for these compounds in inflammatory diseases. Furthermore, the 4-aminoquinoline scaffold has been investigated for its potential to target macrophage lysosomes, which are crucial in the life cycle of parasites like Leishmania. nih.gov This opens up possibilities for developing new anti-parasitic agents. The exploration of such novel targets often involves high-throughput screening of compound libraries against a diverse panel of biological assays.

Integration of Cheminformatics and Machine Learning in Derivative Design

The explosion of chemical and biological data has made cheminformatics and machine learning indispensable tools in modern drug discovery. nih.gov These computational approaches can significantly accelerate the design and optimization of new derivatives of this compound.

Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel, un-synthesized compounds. nih.govmdpi.com This allows researchers to prioritize the synthesis of molecules with the highest predicted potency and most favorable drug-like properties. Algorithms like k-Nearest Neighbors (kNN) and Artificial Neural Networks (ANNs) have been successfully applied to predict various properties, including bioactivity, toxicity, and physicochemical characteristics. nih.gov This data-driven approach minimizes the trial-and-error nature of traditional medicinal chemistry and facilitates a more rational design process. nih.gov

Computational ToolApplication in Derivative Design
QSAR Modeling Predicts the biological activity of new derivatives based on their chemical structure. nih.govmdpi.com
Machine Learning Algorithms (kNN, ANNs) Predicts a wide range of properties including bioactivity, toxicity, and physicochemical parameters. nih.gov
Virtual Screening Computationally screens large libraries of virtual compounds against a biological target to identify potential hits.
Molecular Docking Predicts the binding mode and affinity of a ligand to a target protein.

Probe Development for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. Developing derivatives of this compound as chemical probes can be instrumental in elucidating complex biological pathways. These probes can be designed to be highly selective for a specific biological target, allowing for the precise investigation of its function in a cellular context.

For example, a fluorescently-tagged derivative of this compound could be used to visualize the subcellular localization of its target protein. Alternatively, a biotinylated version could be used for affinity purification experiments to identify the binding partners of the target. The development of such probes requires careful chemical modification of the parent compound to introduce the desired functionality without significantly disrupting its biological activity.

Strategies for Overcoming Drug Resistance in Preclinical Models

Drug resistance is a major obstacle in cancer therapy. nih.govbenthamdirect.com The quinoline scaffold itself has been identified as a privileged motif in the discovery of anticancer agents with the potential to overcome drug resistance. nih.govbenthamdirect.com Research into this compound and its derivatives should include preclinical studies specifically designed to assess their efficacy against drug-resistant cancer cell lines and animal models.

Q & A

Q. How does the methoxy group in 4-Amino-7-methoxy-2-phenylquinoline influence its reactivity in substitution reactions?

The methoxy group at the 7-position acts as an electron-donating group, directing electrophilic substitution to the para position on the quinoline ring. For functionalization, use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to introduce substituents at the 2-phenyl position. Monitor reaction progress via TLC and optimize temperature (80–120°C) in polar aprotic solvents like DMF .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H NMR : Identify the methoxy group (singlet at δ ~3.8 ppm) and aromatic protons (δ 6.8–8.5 ppm).
  • 13C NMR : Confirm quinoline carbons (C-4 amine at ~150 ppm, methoxy carbon at ~55 ppm).
  • IR Spectroscopy : Detect NH2 stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹). Compare spectral data with analogs like 8-methoxy-2-phenylquinolin-4-amine .

Q. What are optimal storage conditions to maintain the stability of this compound?

Store at 2–8°C in airtight containers under inert gas (argon/nitrogen). Use desiccants (silica gel) to prevent hydrolysis. Protect from light to avoid photodegradation. For long-term stability, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What multi-step strategies are effective for introducing heterocyclic moieties (e.g., triazoles) to the quinoline core?

  • Step 1 : Synthesize 4-azido-7-methoxy-2-phenylquinoline via diazotization of the amine group.
  • Step 2 : Perform copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form triazole derivatives.
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Validate using HRMS and 2D NMR .

Q. How can structural modifications at the 2-phenyl group alter the biological activity of this compound?

Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 2-phenyl position to enhance hydrophobic interactions with target proteins. For example:

  • Fluorinated analogs : Improve metabolic stability and blood-brain barrier penetration.
  • Bulkier substituents : Test steric effects on binding affinity using molecular docking (e.g., AutoDock Vina) with kinase targets .

Q. What methodologies are recommended for evaluating the anticancer potential of this compound derivatives?

  • In vitro assays :
  • MTT assay : Measure cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis analysis : Use Annexin V/PI staining with flow cytometry.
    • In vivo models : Administer derivatives (10–50 mg/kg) in xenograft mice and monitor tumor volume reduction. Compare results with analogs like 8-methoxy-2-phenylquinolin-4-amine .

Q. How to resolve discrepancies in reported biological activities of quinoline derivatives with varying substituents?

  • Meta-analysis : Compile IC50 values from studies and perform ANOVA to identify substituent-specific trends.
  • Orthogonal assays : Validate activity using Western blot (e.g., PARP cleavage for apoptosis) and kinase inhibition assays.
  • QSAR modeling : Develop quantitative structure-activity relationship models to predict substituent effects .

Methodological Notes

  • Synthetic Optimization : For Pd-catalyzed reactions, use Pd(PPh3)4 (5 mol%) and Cs2CO3 as a base in anhydrous DMF .
  • Analytical Validation : Cross-reference NMR shifts with PubChem data for 6-methoxyquinoline derivatives .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate statistical significance with p < 0.05 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.